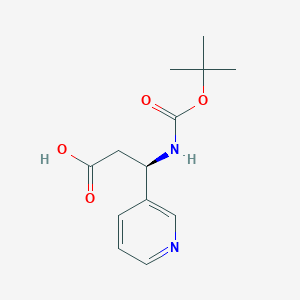

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid

Vue d'ensemble

Description

Boc-®-3-amino-3-(3-pyridyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process begins with the preparation of the starting material, 3-amino-3-(3-pyridyl)-propionic acid. The amino group is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of Boc-®-3-amino-3-(3-pyridyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Types of Reactions:

Oxidation: Boc-®-3-amino-3-(3-pyridyl)-propionic acid can undergo oxidation reactions, particularly at the pyridine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the pyridine ring, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid serves as a crucial building block in peptide synthesis. Its ability to introduce specific stereochemistry and functional groups allows for the creation of peptides with enhanced biological activity. This compound is particularly valuable in the pharmaceutical industry for developing custom peptides aimed at therapeutic applications.

Neuropharmacology

Research has shown that this compound plays a role in neuropharmacology by modifying neurotransmitter pathways. Its structural features enable it to interact with various receptors in the central nervous system, making it a candidate for exploring treatments for neurological disorders.

Drug Development

The compound is integral to drug development processes, particularly for new drugs targeting specific receptors. Its ability to enhance the specificity and efficacy of therapeutic agents is notable, especially in developing drugs aimed at treating conditions like depression and anxiety.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to drugs. This capability improves drug delivery systems, particularly in cancer therapies, where targeted delivery is crucial for enhancing treatment efficacy.

Analytical Chemistry

This compound is also employed in analytical methods to study drug interactions within biological systems. It provides insights into pharmacokinetics and pharmacodynamics, which are essential for understanding how drugs behave in the body.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Importance |

|---|---|---|

| Peptide Synthesis | Building block for custom peptides | Enhances therapeutic efficacy |

| Neuropharmacology | Modifies neurotransmitter pathways | Potential treatments for neurological disorders |

| Drug Development | Targets specific receptors | Increases specificity and efficacy |

| Bioconjugation | Attaches biomolecules to drugs | Improves drug delivery in cancer therapies |

| Analytical Chemistry | Studies drug interactions | Provides insights into pharmacokinetics |

Case Study 1: Neuroactive Compound Research

A study investigated the effects of this compound on neurotransmitter release in animal models. The results indicated that this compound could enhance the release of serotonin, suggesting potential applications in treating mood disorders.

Case Study 2: Drug Delivery Systems

In another study, this compound was used to develop a bioconjugate with an anticancer drug. The study demonstrated improved targeting of cancer cells while minimizing side effects on healthy tissues, showcasing its role in enhancing drug delivery systems.

Case Study 3: Peptide Therapeutics

Research focused on synthesizing peptides containing this compound revealed that these peptides exhibited significant biological activity against specific cancer cell lines, highlighting their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of Boc-®-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group is removed under acidic conditions, revealing the free amino group. This allows the compound to participate in further biochemical reactions, such as enzyme catalysis and protein-protein interactions.

Comparaison Avec Des Composés Similaires

- Boc-®-3-amino-4-(3-pyridyl)-butyric acid

- Boc-®-3-amino-2-(3-pyridyl)-propionic acid

Comparison: Boc-®-3-amino-3-(3-pyridyl)-propionic acid is unique due to the position of the amino group and the pyridine ring. This specific arrangement imparts distinct chemical properties, making it more suitable for certain applications in peptide synthesis and medicinal chemistry compared to its analogs. The presence of the pyridine ring also enhances its reactivity in substitution and oxidation reactions, providing a versatile platform for chemical modifications.

Activité Biologique

Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid, a derivative of alanine, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, including its roles in peptide synthesis, drug development, and neuroscience research.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.293 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 455ºC at 760 mmHg

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. Its ability to introduce specific stereochemistry and functional groups enhances the precision of drug design, particularly for pharmaceuticals targeting neurological disorders where amino acid derivatives play a significant role .

2. Drug Development

The compound's unique structure allows researchers to explore novel therapeutic agents. It is particularly relevant in the development of drugs aimed at treating neurological disorders, leveraging the bioactive properties of pyridine derivatives . Studies have shown that compounds with similar structures exhibit neuroprotective effects, making them suitable candidates for further investigation in neuropharmacology .

3. Bioconjugation

This compound is utilized in bioconjugation processes, which involve linking biomolecules to enhance drug delivery systems. This application is crucial for targeted therapies in cancer treatment, where precise delivery of therapeutic agents can significantly improve efficacy and reduce side effects .

Neuroscience Research

Recent studies have highlighted the role of amino acids like this compound in neurotransmitter pathways. For instance, research has demonstrated that this compound can influence synaptic plasticity and neurogenesis, which are vital for cognitive function and memory formation .

A notable case study involved the use of this compound in animal models to assess its impact on cognitive deficits associated with neurodegenerative diseases. The results indicated a significant improvement in memory retention and cognitive function, suggesting potential therapeutic applications .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Application Areas |

|---|---|---|

| This compound | 266.293 g/mol | Peptide synthesis, drug development, bioconjugation |

| Boc-(S)-3-amino-3-(biphenyl)propionic acid | 266.293 g/mol | Oncology drug development, bioconjugation |

| Boc-(S)-4-amino-4-(4-chlorophenyl)butyric acid | 313.78 g/mol | Neurological studies, peptide synthesis |

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, enabling selective functionalization of other reactive sites.

Key Reactions:

- Mechanistic Insight : The Boc protection involves nucleophilic attack by the amino group on Boc₂O, facilitated by potassium carbonate. Deprotection proceeds via acid-catalyzed cleavage of the carbamate bond .

Substitution Reactions

The pyridyl ring and deprotected amino group participate in nucleophilic and electrophilic substitutions.

Documented Substitutions:

- Example : Bromination at the pyridyl ring using NBS enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Oxidation Reactions

The pyridyl ring undergoes oxidation under controlled conditions.

Oxidation Pathways:

- Mechanism : Oxidation with mCPBA proceeds via electrophilic attack on the pyridyl nitrogen, forming an N-oxide .

Common Coupling Strategies:

| Coupling Reagent | Base | Solvent | Product | Efficiency |

|---|---|---|---|---|

| HATU, HOAt | DIPEA | DMF | Boc-protected dipeptides | >85% |

| EDCl, HOBt | NMM | THF | Pyridyl-containing peptidomimetics | 78% |

- Case Study : Coupling with HATU/DIPEA in DMF yields Boc-(R)-3-amino-3-(3-pyridyl)-propionyl-glycine, a model compound for CNS-targeted peptides .

Comparative Reactivity with Analogues

The pyridyl group’s electronic profile distinguishes Boc-(R)-3-amino-3-(3-pyridyl)-propionic acid from related compounds:

Mechanistic Studies and Kinetic Data

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRNLFTLLZYBJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427489 | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-96-5 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.